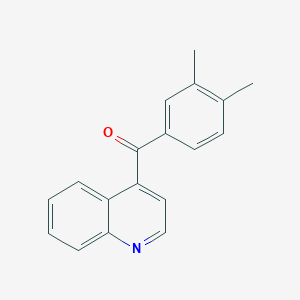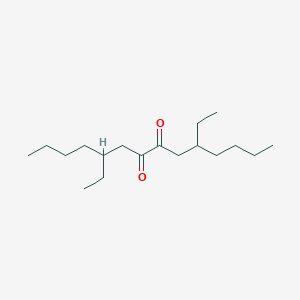![molecular formula C12H17FN2O2 B1459606 tert-butyl N-[3-(aminomethyl)-5-fluorophenyl]carbamate CAS No. 1893851-99-4](/img/structure/B1459606.png)
tert-butyl N-[3-(aminomethyl)-5-fluorophenyl]carbamate
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Medicinal Chemistry Applications
Carbamate compounds, including tert-butyl N-[3-(aminomethyl)-5-fluorophenyl]carbamate, serve as crucial intermediates in the synthesis of biologically active molecules. For example, Bingbing Zhao et al. (2017) developed a rapid synthetic method for an important intermediate used in omisertinib (AZD9291), a medication used in cancer treatment, demonstrating carbamates' role in pharmaceutical synthesis (Zhao et al., 2017).
Protective Groups in Synthesis
Carbamates are widely used as protective groups in organic synthesis. M. Sakaitani and Y. Ohfune (1990) showed how silyl carbamates, derived from tert-butyl carbamates, could be transformed chemoselectively, highlighting the versatility of carbamates in modifying amino groups for synthetic purposes (Sakaitani & Ohfune, 1990).
Material Science and Catalysis
In material science, carbamates have been explored for their potential in creating new materials and catalysis. A study by P. Baillargeon et al. (2017) on tert-butyl (5-chloropenta-2,4-diyn-1-yl)carbamate and its iodine counterpart demonstrates how carbamates can engage in simultaneous hydrogen and halogen bonding, affecting the crystalline structures of materials (Baillargeon et al., 2017).
Environmental Benign Deprotection
Research by Bryan Li et al. (2006) introduced an environmentally benign method for the deprotection of tert-butyl carbamates, showcasing advancements in cleaner synthetic procedures. This method provides a mild and selective approach for removing tert-butyl carbamate protecting groups, preserving the integrity of sensitive molecules (Li et al., 2006).
Propiedades
IUPAC Name |
tert-butyl N-[3-(aminomethyl)-5-fluorophenyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN2O2/c1-12(2,3)17-11(16)15-10-5-8(7-14)4-9(13)6-10/h4-6H,7,14H2,1-3H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMNZOOXPIJZDBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=CC(=C1)CN)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


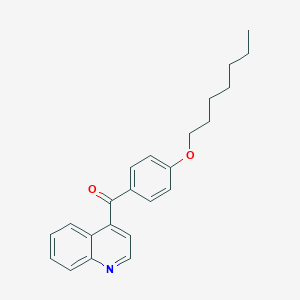
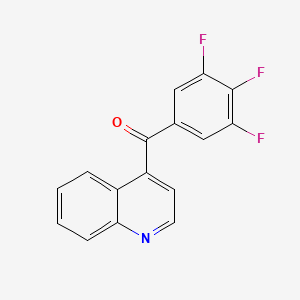
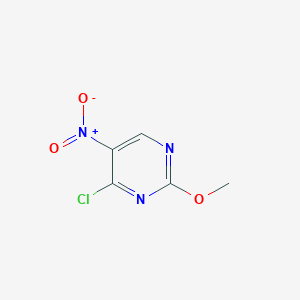




![4'-Chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B1459536.png)


![(3R,4S,5S,6R)-4-[[(1S,3S,4R,5S,8R)-8-[(2S,3R,4S,5S,6R)-4-[[(1S,3S,4R,5S,8R)-8-[(2S,3R,4S,5S,6R)-4-[[(1S,3S,4R,5R,8R)-4,8-dihydroxy-2,6-dioxabicyclo[3.2.1]octan-3-yl]oxy]-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-2,6-dioxabicyclo[3.2.1]octan-3-yl]oxy]-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-2,6-dioxabicyclo[3.2.1]octan-3-yl]oxy]-6-(hydroxymethyl)oxane-2,3,5-triol](/img/structure/B1459542.png)
